molecular formula C7H14N4 B12833166 N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine

Cat. No.: B12833166
M. Wt: 154.21 g/mol
InChI Key: GKERKLLAMVQMOK-UHFFFAOYSA-N
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Description

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a chemical compound with the molecular formula C7H14N4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylhydrazine with 1,3-dimethyl-2-nitropropene under acidic conditions, followed by reduction of the nitro group to form the desired diamine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .

Scientific Research Applications

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole-4-amine
  • 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine
  • 1,3-Dimethyl-5-nitro-1H-pyrazole-4-amine

Uniqueness

N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

3-N-ethyl-2,5-dimethylpyrazole-3,4-diamine

InChI

InChI=1S/C7H14N4/c1-4-9-7-6(8)5(2)10-11(7)3/h9H,4,8H2,1-3H3

InChI Key

GKERKLLAMVQMOK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=NN1C)C)N

Origin of Product

United States

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